Liothyronine-13C6-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

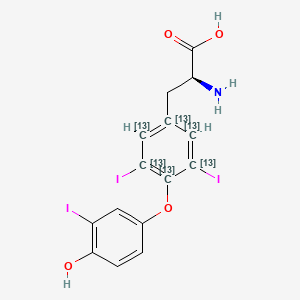

Eigenschaften

Molekularformel |

C15H12I3NO4 |

|---|---|

Molekulargewicht |

656.93 g/mol |

IUPAC-Name |

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid |

InChI |

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i3+1,4+1,7+1,10+1,11+1,14+1 |

InChI-Schlüssel |

AUYYCJSJGJYCDS-HRUXDFQWSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)C[C@@H](C(=O)O)N)I)I)O |

Kanonische SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Liothyronine-¹³C₆: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Applications of Liothyronine-¹³C₆ in Research for Researchers, Scientists, and Drug Development Professionals.

Liothyronine-¹³C₆ is a stable isotope-labeled analog of Liothyronine (Triiodothyronine or T3), the most potent form of thyroid hormone.[1] By incorporating six Carbon-13 (¹³C) atoms into the L-tyrosine core of the molecule, Liothyronine-¹³C₆ serves as an invaluable tool in biomedical and pharmaceutical research, primarily as an internal standard for quantitative analysis by mass spectrometry. Its identical chemical properties to the endogenous T3, coupled with its distinct mass, allow for precise and accurate quantification of T3 levels in complex biological matrices.

Core Applications in Research

The primary application of Liothyronine-¹³C₆ is as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This methodology has become the gold standard for the quantification of thyroid hormones, offering superior specificity and accuracy compared to traditional immunoassays, which can be prone to interferences.[2][3]

The use of a stable isotope-labeled internal standard like Liothyronine-¹³C₆ is critical for correcting for variations that can occur during sample preparation and analysis, such as extraction inefficiencies, matrix effects, and fluctuations in instrument response.[4] Because Liothyronine-¹³C₆ co-elutes with and has the same ionization efficiency as the unlabeled T3, it provides the most reliable means of normalization, ensuring high-quality quantitative data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉¹³C₆H₁₂I₃NO₄ |

| Molecular Weight | 656.93 g/mol |

| CAS Number | 1213431-76-5 |

| Appearance | Solid |

| Purity | Typically ≥98% |

| Storage | Store at -20°C |

Experimental Protocols

The following sections detail a generalized experimental workflow for the quantification of T3 in human serum using Liothyronine-¹³C₆ as an internal standard.

Sample Preparation

A robust sample preparation protocol is essential for removing interfering substances from the biological matrix and concentrating the analyte of interest. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

1. Protein Precipitation:

-

To a 200 µL serum sample, add 20 µL of a Liothyronine-¹³C₆ internal standard working solution (concentration will depend on the expected T3 concentration in the samples).

-

Add 400 µL of cold acetonitrile to precipitate proteins.[5]

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]

-

Transfer the supernatant to a clean tube for further processing or direct injection into the LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE):

-

To the protein-precipitated supernatant (or directly to a serum sample with internal standard), add an immiscible organic solvent such as ethyl acetate (e.g., 1.2 mL).[6]

-

Vortex vigorously for 1-2 minutes to facilitate the transfer of T3 and Liothyronine-¹³C₆ into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 200 µL of 3:1 water:methanol) for LC-MS/MS analysis.[6]

3. Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., a reverse-phase C18 or a mixed-mode cation exchange cartridge) according to the manufacturer's instructions.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interfering substances.

-

Elute the T3 and Liothyronine-¹³C₆ with a strong organic solvent.

-

Evaporate the eluate and reconstitute as described for LLE.

LC-MS/MS Analysis

The reconstituted sample is then injected into an LC-MS/MS system for separation and detection.

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column is commonly used for the separation of thyroid hormones.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., 0.1% formic acid), is typically employed.

-

Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is common.

-

Column Temperature: The column is often heated (e.g., to 40°C) to improve peak shape and reduce viscosity.

Tandem Mass Spectrometry (MS/MS) Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for thyroid hormone analysis as it provides better sensitivity.[6]

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to selectively detect and quantify T3 and Liothyronine-¹³C₆. This involves monitoring specific precursor-to-product ion transitions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Liothyronine (T3) | 651.7 | 605.8 |

| Liothyronine-¹³C₆ | 657.7 | 611.8 |

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Data Analysis:

The concentration of T3 in the original sample is determined by calculating the ratio of the peak area of the endogenous T3 to the peak area of the Liothyronine-¹³C₆ internal standard and comparing this ratio to a calibration curve. The calibration curve is generated by analyzing a series of standards with known concentrations of T3 and a fixed concentration of Liothyronine-¹³C₆.

Method Performance and Quantitative Data

The use of Liothyronine-¹³C₆ as an internal standard in LC-MS/MS methods allows for the development of highly sensitive, accurate, and precise assays for the quantification of T3.

| Parameter | Typical Value | Reference |

| Linearity Range | 0.3 - 15.0 ng/mL | [7] |

| Lower Limit of Quantification (LLOQ) | 0.078 - 0.234 nM | [8][9] |

| Intra-day Precision (%CV) | < 10% | [6] |

| Inter-day Precision (%CV) | < 15% | [7] |

| Accuracy (% Recovery) | 85 - 115% | [7] |

| Matrix Effect | Minimal with appropriate sample cleanup | [10] |

Thyroid Hormone Signaling Pathway

Liothyronine (T3) exerts its biological effects through both genomic and non-genomic signaling pathways. Understanding these pathways is crucial for researchers investigating the physiological and pathological roles of thyroid hormones.

Genomic Pathway: T3 binds to thyroid hormone receptors (TRs), which are nuclear receptors that act as ligand-inducible transcription factors. The T3-TR complex then binds to thyroid hormone response elements (TREs) on the DNA, leading to the regulation of target gene expression. This pathway is responsible for the long-term effects of thyroid hormones on metabolism, growth, and development.

Non-Genomic Pathway: T3 can also initiate rapid cellular responses through non-genomic mechanisms. These actions are mediated by T3 binding to receptors located in the cytoplasm or on the cell membrane, leading to the activation of various signaling cascades, including those involving protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).

Conclusion

Liothyronine-¹³C₆ is an essential tool for researchers in endocrinology, clinical chemistry, and drug development. Its use as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of liothyronine (T3), facilitating a deeper understanding of thyroid hormone physiology and pathology. The detailed protocols and data presented in this guide provide a solid foundation for the implementation of robust and reliable analytical methods for thyroid hormone research.

References

- 1. Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS analysis of thyroid hormones in human serum | Separation Science [sepscience.com]

- 3. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myadlm.org [myadlm.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. japsonline.com [japsonline.com]

- 8. etj.bioscientifica.com [etj.bioscientifica.com]

- 9. A validated LC-MS/MS method for cellular thyroid hormone metabolism: Uptake and turnover of mono-iodinated thyroid hormone metabolites by PCCL3 thyrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Isotopic Purity of Liothyronine-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis and analysis of Liothyronine-¹³C₆ (T3-¹³C₆), an isotopically labeled analog of the potent thyroid hormone. Given its critical role as an internal standard in quantitative mass spectrometry-based assays for clinical and research applications, a thorough understanding of its preparation and quality control is essential.[1][2][3] This document details a representative synthetic pathway, experimental protocols, and the analytical methods used to ensure high isotopic and chemical purity.

Synthesis of Liothyronine-¹³C₆

The synthesis of Liothyronine-¹³C₆ is a multi-step process that requires precise control over reaction conditions to achieve the desired product with high isotopic enrichment. A versatile and effective strategy begins with a universally labeled starting material, ¹³C₆-bromo-benzene, and constructs the thyronine backbone through a key diphenyl ether formation step.[4][5]

A logical workflow for a common synthetic approach is outlined below. This pathway involves the formation of a diaryl ether via a Chan-Lam coupling reaction, followed by iodination and deprotection to yield the final product.[4][5]

Representative Experimental Protocols

The following protocols are representative methodologies adapted from established syntheses of ¹³C₆-labeled thyroid hormone analogs.[5] Researchers should optimize conditions based on their specific laboratory setup and reagents.

Step 1: Synthesis of ¹³C₆-Anisole Boronic Acid (Intermediate D)

-

Anisole Formation: ¹³C₆-Bromobenzene is reacted with sodium methoxide (NaOMe) in the presence of copper(I) bromide (Cu(I)Br) in anhydrous dimethylformamide (DMF). The reaction is heated to 120 °C under Dean-Stark conditions to yield ¹³C₆-anisole.[5]

-

Bromination: The resulting ¹³C₆-anisole is selectively brominated using Selectfluor and sodium bromide (NaBr) in acetonitrile (MeCN) at room temperature to produce bromo-¹³C₆-anisole.[5]

-

Borylation: The bromo-¹³C₆-anisole undergoes a lithium-halogen exchange using n-butyllithium (n-BuLi) in a tetrahydrofuran (THF)/toluene mixture at -78 °C. The resulting lithiated species is then quenched with triisopropyl borate (B(OiPr)₃) to form the corresponding boronic acid after acidic workup.[5]

Step 2: Chan-Lam Coupling (Formation of Intermediate F)

-

The synthesized ¹³C₆-anisole boronic acid (Intermediate D) is coupled with N-Acetyl-L-tyrosine ethyl ester.

-

The reaction is mediated by copper(II) acetate (Cu(OAc)₂) in the presence of pyridine and powdered molecular sieves in dichloromethane (DCM).[5]

-

The mixture is stirred at room temperature for approximately 16 hours to form the protected diphenyl ether backbone.[5]

Step 3: Iodination and Deprotection (Formation of Intermediate H)

-

The protected diphenyl ether intermediate (F) is first deprotected. A stepwise deprotection is often preferred to avoid decomposition.[5] The methoxy ether can be cleaved using boron tribromide (BBr₃), followed by saponification of the ester with lithium hydroxide (LiOH).[5]

-

The resulting intermediate is then iodinated. To achieve the T3 structure, iodination must be carefully controlled. A common method involves using iodine (I₂) in the presence of a base like ammonia in methanol at 0 °C.[5] This step often produces a mixture of iodinated species, including the desired tri-iodo form and the tetra-iodo (Thyroxine) analog.

-

Finally, the N-acetyl protecting group is removed by hydrolysis, for example, with hydrochloric acid in boiling acetic acid.[5]

Step 4: Purification (Final Product I)

-

The crude product mixture containing Liothyronine-¹³C₆ is subjected to purification.

-

Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the desired tri-iodo (T3) compound from tetra-iodo (T4) and other related impurities, yielding the final product with high chemical purity.[5]

Synthesis Data

The following table summarizes reported yields for key steps in the synthesis of related ¹³C₆-labeled thyronine precursors. Actual yields for the Liothyronine-¹³C₆ synthesis may vary.

| Step | Reaction | Reported Yield | Reference |

| Anisole Formation | ¹³C₆-Bromobenzene → ¹³C₆-Anisole | 91% | [5] |

| Bromination | ¹³C₆-Anisole → Bromo-¹³C₆-anisole | 98% | [5] |

| Chan-Lam Coupling | Boronic Acid + Tyrosine Derivative → Diphenyl Ether | 57-58% | [5] |

| Iodination & Separation (for TA3 analog) | Iodination of deprotected intermediate followed by HPLC purification | 10% | [5] |

Isotopic and Chemical Purity Analysis

Ensuring the purity of Liothyronine-¹³C₆ is paramount for its use as an internal standard. This requires a combination of chromatographic and spectrometric techniques to confirm both chemical identity and isotopic enrichment.[6]

The analytical workflow typically involves an initial purity assessment by HPLC, followed by mass spectrometry to confirm the mass and determine isotopic distribution, and NMR for structural confirmation.

Methodologies for Purity Determination

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with UV or Photodiode Array (PDA) detection is used to determine the chemical purity.[7] This technique separates the target compound from organic impurities, such as isomers, precursors, and degradation products.[7][8] The purity is typically calculated based on the relative peak area of the Liothyronine-¹³C₆ signal compared to the total area of all detected peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for both confirming identity and determining isotopic purity.[6][9][10]

-

Identity Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, confirming its elemental composition.[7]

-

Isotopic Purity: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the fully ¹³C₆-labeled molecule (M+6) versus those with fewer ¹³C atoms (M+5, M+4, etc.) are measured. To accurately calculate isotopic enrichment, the raw data must be corrected for the natural isotopic abundance of other elements (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) in the molecule.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The absence of signals corresponding to the ¹²C positions in the labeled ring and the presence of characteristic ¹³C-¹H coupling patterns provide definitive proof of the labeling pattern and structural integrity.

Typical Purity Specifications

The following table outlines the typical quality specifications for commercially available research-grade Liothyronine-¹³C₆.

| Parameter | Method | Typical Specification | Reference |

| Chemical Purity | HPLC | >98% | [1] |

| Isotopic Purity | Mass Spectrometry | >99 atom % ¹³C | [12] (for T4) |

| Molecular Formula | - | C₉¹³C₆H₁₂I₃NO₄ | [1] |

| Mass (M+H)⁺ | Mass Spectrometry | ~657.7 g/mol | [1] (calc.) |

Conclusion

The synthesis of Liothyronine-¹³C₆ is a complex but well-established process that leverages modern organic chemistry techniques, such as the Chan-Lam coupling, to construct the core thyronine structure from an isotopically enriched precursor. Rigorous analytical characterization using a suite of orthogonal methods, including HPLC and high-resolution mass spectrometry, is essential to certify its chemical and isotopic purity. The resulting high-purity Liothyronine-¹³C₆ serves as an indispensable tool for the accurate quantification of endogenous liothyronine, enabling critical advancements in endocrinology research and clinical diagnostics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. repub.eur.nl [repub.eur.nl]

- 6. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of Certified Reference Material of L-Thyroxine by Using Mass Balance and Quantitative Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. [PDF] Development and Validation of UPLC-MS/MS Method for Rapid Simultaneous Determination of Levothyroxine and Liothyronine in Human Serum | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. L-Thyroxine (tyrosine-ring-¹³Câ, 99%) CP 90% - Cambridge Isotope Laboratories, CLM-6725-0.1MG [isotope.com]

The Role of Liothyronine-¹³C₆ in Advancing Thyroid Hormone Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid hormones, primarily thyroxine (T₄) and triiodothyronine (T₃), are critical regulators of metabolism, growth, and development. Accurate quantification and a deep understanding of their physiological and pathological roles are paramount in endocrinology and drug development. Liothyronine (T₃) is the most potent endogenous thyroid hormone. Its synthetic, stable isotope-labeled counterpart, Liothyronine-¹³C₆, has emerged as an indispensable tool in thyroid hormone research. The incorporation of six carbon-13 atoms into the liothyronine molecule provides a distinct mass shift, enabling its use as an internal standard for highly accurate and precise quantification in complex biological matrices through isotope dilution mass spectrometry. This technical guide provides an in-depth overview of the role of Liothyronine-¹³C₆ in thyroid hormone studies, detailing experimental protocols, presenting quantitative data, and visualizing key pathways.

Core Application: Internal Standard in Isotope Dilution Mass Spectrometry

The primary application of Liothyronine-¹³C₆ is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] This technique has become the gold standard for the quantification of thyroid hormones, offering superior specificity and accuracy compared to traditional immunoassays, which can be prone to interferences.[2][3]

The principle of isotope dilution analysis involves adding a known amount of the stable isotope-labeled analyte (Liothyronine-¹³C₆) to a sample. The labeled compound is chemically identical to the endogenous analyte (Liothyronine) and thus behaves identically during sample preparation, chromatography, and ionization.[1] By measuring the ratio of the mass spectrometric signal of the endogenous analyte to the labeled internal standard, precise quantification can be achieved, correcting for any sample loss or matrix effects during the analytical process.

Quantitative Data

While direct comparative pharmacokinetic data between unlabeled Liothyronine and Liothyronine-¹³C₆ is not extensively published, the fundamental principle of stable isotope labeling posits that their physicochemical and biological properties are virtually identical. The small increase in mass due to the ¹³C atoms does not significantly alter the molecule's polarity, size, or receptor binding affinity. Therefore, the pharmacokinetic parameters of unlabeled Liothyronine can be considered representative for Liothyronine-¹³C₆.

Table 1: Pharmacokinetic Parameters of Liothyronine (T₃)

| Parameter | Value | Reference |

| Bioavailability | ~95% | [4] |

| Time to Peak (Tₘₐₓ) | 2.5 - 4.38 hours | [4][5][6][7] |

| Protein Binding | >99% | [4] |

| Volume of Distribution | 0.1-0.2 L/kg | [4] |

| Elimination Half-life | 22.9 ± 7.7 hours | [5] |

Table 2: LC-MS/MS Method Parameters for Thyroid Hormone Analysis

| Parameter | Description | Reference |

| Sample Type | Human Serum/Plasma | [2][3][8] |

| Internal Standard | Liothyronine-¹³C₆ | [1] |

| Sample Preparation | Protein Precipitation (Acetonitrile/Methanol), Solid-Phase Extraction (SPE), or Liquid-Liquid Extraction (LLE) | [2][3][8] |

| LC Column | C18 Reverse-Phase | [2][8] |

| Mobile Phase | Water/Methanol or Water/Acetonitrile with formic acid or ammonium hydroxide | [2][8] |

| Detection | Tandem Mass Spectrometry (MS/MS) | [2][3][8] |

| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) | [3][8] |

Experimental Protocols

Sample Preparation for Total T₃ Analysis in Human Serum

This protocol outlines a general procedure for the extraction of total T₃ from human serum using protein precipitation followed by liquid-liquid extraction.

Materials:

-

Human serum sample

-

Liothyronine-¹³C₆ internal standard solution (in methanol)

-

Acetonitrile (ACN), ice-cold

-

Ethyl Acetate

-

Nitrogen gas stream

-

Reconstitution solution (e.g., 3:1 water:methanol)

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 200 µL of serum sample in a microcentrifuge tube, add a known amount of Liothyronine-¹³C₆ internal standard solution.[8]

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.[8]

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]

-

Transfer the supernatant to a clean tube.

-

Add 1.2 mL of ethyl acetate to the supernatant for liquid-liquid extraction.[8]

-

Vortex for 1 minute.

-

Centrifuge for 10 minutes at 13,000 rpm.[8]

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of the reconstitution solution.[8]

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an electrospray ionization source

Typical Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).[8]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate T₃ from other thyroid hormones and matrix components.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for both endogenous Liothyronine and Liothyronine-¹³C₆.

-

Visualizations

Thyroid Hormone Signaling Pathway

The following diagram illustrates the classical genomic and non-genomic signaling pathways of thyroid hormone (T₃).

Caption: Overview of genomic and non-genomic thyroid hormone signaling pathways.

Experimental Workflow for T₃ Quantification

This diagram outlines the typical workflow for quantifying T₃ in serum using Liothyronine-¹³C₆ as an internal standard.

Caption: Workflow for quantitative analysis of T₃ using an internal standard.

Conclusion

Liothyronine-¹³C₆ is a critical tool for researchers and drug development professionals in the field of thyroid hormone studies. Its use as an internal standard in LC-MS/MS-based methods allows for highly accurate, precise, and specific quantification of liothyronine in biological samples. This capability is essential for pharmacokinetic studies, clinical monitoring, and fundamental research into the complex roles of thyroid hormones in health and disease. The detailed protocols and established understanding of thyroid hormone signaling pathways provide a solid foundation for the continued application and advancement of thyroid hormone research.

References

- 1. Home - Cerilliant [cerilliant.com]

- 2. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Longitudinal comparison of thyroxine pharmacokinetics between pregnant and nonpregnant women: a stable isotope study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative bioavailability of different formulations of levothyroxine and liothyronine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

The Gold Standard: A Technical Guide to Isotope Dilution Mass Spectrometry for Liothyronine Quantification Using Liothyronine-¹³C₆-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Isotope Dilution Mass Spectrometry (IDMS), a definitive analytical methodology for the precise quantification of Liothyronine (T3). This guide focuses on the application of Liothyronine-¹³C₆-1 as the internal standard, detailing the core principles, experimental protocols, and data analysis. The information presented herein is curated for professionals in research, clinical diagnostics, and pharmaceutical development who require highly accurate and reproducible measurements of this critical thyroid hormone.

Core Principles of Isotope Dilution Mass Spectrometry with Liothyronine-¹³C₆-1

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex matrices.[1] The fundamental principle of IDMS lies in the use of a stable, isotopically labeled version of the analyte of interest as an internal standard. In this context, Liothyronine-¹³C₆-1, which is chemically identical to the endogenous Liothyronine (T3) but contains six ¹³C atoms in its structure, serves as the ideal internal standard.[2][3]

The key advantages of using a stable isotope-labeled internal standard like Liothyronine-¹³C₆-1 include:

-

Correction for Matrix Effects: The internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and co-ionization allow for the accurate correction of signal suppression or enhancement caused by the sample matrix.[3]

-

Compensation for Analyte Loss: Any loss of the analyte during the extraction and sample preparation process will be mirrored by a proportional loss of the internal standard. The ratio of the analyte to the internal standard remains constant, ensuring accurate quantification.

-

Improved Precision and Accuracy: By minimizing the impact of experimental variability, IDMS with a stable isotope-labeled internal standard delivers superior precision and accuracy compared to other analytical techniques like immunoassays, which can be prone to cross-reactivity and interference.[4][5]

The quantification is based on measuring the ratio of the mass spectrometric signal of the endogenous (native) Liothyronine to that of the known amount of added Liothyronine-¹³C₆-1 internal standard. This ratio is then used to determine the concentration of the endogenous analyte in the sample by referencing a calibration curve.

Experimental Protocols

The following sections outline a consolidated, detailed methodology for the quantification of Liothyronine in biological matrices using IDMS with Liothyronine-¹³C₆-1. These protocols are derived from established methods in the scientific literature.[4][6][7][8][9][10][11]

Sample Preparation

The goal of sample preparation is to isolate the analyte and internal standard from the complex biological matrix (e.g., serum, plasma, cell culture media) and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

2.1.1. Protein Precipitation

This is often the initial step for serum and plasma samples to remove the bulk of proteins.

-

To 100 µL of the sample, add a known amount of Liothyronine-¹³C₆-1 internal standard solution.[4]

-

Add 200 µL of a precipitating agent, such as ice-cold acetonitrile or methanol.[4][7]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge the sample at high speed (e.g., 15,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]

-

Carefully collect the supernatant for further processing or direct injection into the LC-MS/MS system.[4]

2.1.2. Liquid-Liquid Extraction (LLE)

LLE is used to further purify the sample by partitioning the analyte and internal standard into an immiscible organic solvent.

-

To the supernatant from protein precipitation (or directly to the sample spiked with internal standard), add an appropriate organic solvent. A mixture of isopropanol and tert-butyl methyl ether (TBME) (e.g., 30:70 v/v) is effective for extracting thyroid hormones.[8][9]

-

Vortex the mixture vigorously for several minutes to facilitate the transfer of the analytes into the organic phase.

-

Centrifuge to achieve phase separation.

-

Transfer the upper organic layer to a clean tube.

-

The extraction process can be repeated to improve recovery.[9]

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol/water with 0.1% formic acid) for LC-MS/MS analysis.[10]

2.1.3. Solid-Phase Extraction (SPE)

SPE offers a more selective and often cleaner extraction compared to LLE.

-

Condition an appropriate SPE cartridge (e.g., a reversed-phase C18 or a mixed-mode cation exchange cartridge) according to the manufacturer's instructions.

-

Load the sample (after protein precipitation and dilution) onto the conditioned cartridge.

-

Wash the cartridge with a weak solvent to remove interfering substances.

-

Elute the analyte and internal standard with a stronger solvent.

-

Evaporate the eluate to dryness and reconstitute as described for LLE.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

2.2.1. Liquid Chromatography

Chromatographic separation is crucial to resolve Liothyronine from other endogenous compounds and potential isomers.

-

Mobile Phase: A gradient elution with two mobile phases is typically employed:

-

Flow Rate: A typical flow rate is in the range of 0.2-0.6 mL/min.

-

Gradient: The gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases to elute the analytes.

2.2.2. Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.[7] Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Ionization: Electrospray Ionization (ESI) in positive mode.[7]

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Liothyronine and its ¹³C₆-labeled internal standard.

-

Liothyronine (T3): m/z 651.7 -> 605.8[6]

-

Liothyronine-¹³C₆-1: m/z 657.7 -> 611.8 (calculated based on a +6 Da shift)

-

Data Presentation and Quantitative Performance

The performance of an IDMS method is characterized by its linearity, limit of quantification (LOQ), precision, and accuracy. The following tables summarize typical quantitative data from published methods for Liothyronine analysis.

Table 1: Calibration Curve and Linearity Data

| Analyte | Concentration Range (ng/mL) | R² | Reference |

| Liothyronine | 0.3 - 15.0 | > 0.99 | [6] |

| Liothyronine | 0.5 - 50.37 | > 0.99 | [7] |

Table 2: Lower Limit of Quantification (LLOQ) and Precision

| Analyte | LLOQ (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Reference |

| Liothyronine | 0.30 | < 15% | < 15% | [13] |

| Liothyronine | 0.5 | 0.73 - 8.28 | Not Reported | [7] |

Table 3: Accuracy Data

| Analyte | Concentration Level | Accuracy (%) | Reference |

| Liothyronine | LQC, MQC, HQC | 82.35 - 113.56 | [7] |

Conclusion

Isotope Dilution Mass Spectrometry using Liothyronine-¹³C₆-1 as an internal standard represents the state-of-the-art for the quantitative analysis of Liothyronine. Its inherent high specificity, accuracy, and precision make it the method of choice for applications demanding the highest quality data, from clinical research and diagnostics to drug development and bioequivalence studies. The detailed protocols and performance data presented in this guide provide a solid foundation for the implementation and validation of this robust analytical technique.

References

- 1. Isotope dilution--mass spectrometry of thyroxin proposed as a reference method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Home - Cerilliant [cerilliant.com]

- 4. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotope dilution tandem mass spectrometric method for T4/T3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. jddtonline.info [jddtonline.info]

- 8. etj.bioscientifica.com [etj.bioscientifica.com]

- 9. A validated LC-MS/MS method for cellular thyroid hormone metabolism: Uptake and turnover of mono-iodinated thyroid hormone metabolites by PCCL3 thyrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isotope dilution-liquid chromatography/electrospray ionization-tandem mass spectrometry for the determination of serum thyroxine as a potential reference method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of an Equilibrium Dialysis ID-UPLC-MS/MS Candidate Reference Measurement Procedure for Free Thyroxine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Quantification of Triiodothyronine (T3) in Biological Matrices Using Stable Isotope-Labeled Liothyronine-13C6-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Liothyronine-13C6-1 as an internal standard for the accurate and precise quantification of triiodothyronine (T3) in various biological matrices. The methodologies detailed herein are primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.[1]

Triiodothyronine (T3) is a crucial thyroid hormone that regulates numerous metabolic processes, and its accurate measurement is vital for diagnosing and monitoring thyroid disorders.[1][2] Stable isotope dilution analysis using a labeled internal standard like this compound is the gold standard for quantitative analysis, minimizing variations from sample preparation and matrix effects.[3] this compound is a 13C-labeled version of Liothyronine, making it an ideal internal standard for mass spectrometry-based quantification.[3][4][5]

Principle of Stable Isotope Dilution

Stable isotope dilution mass spectrometry is a quantitative method that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The labeled internal standard is chemically identical to the endogenous T3 and therefore behaves similarly during extraction, chromatography, and ionization. By measuring the ratio of the signal from the endogenous T3 to the labeled internal standard, accurate quantification can be achieved, correcting for any sample losses during preparation.

Experimental Protocols

The following sections detail common experimental procedures for the quantification of T3 in biological matrices.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired level of sensitivity. The primary goal is to extract T3 and remove interfering substances like proteins and phospholipids.

1. Protein Precipitation (PPT)

This is a simple and rapid method suitable for serum and plasma samples.[6]

-

Protocol:

-

To 200 µL of serum, add 20 µL of the this compound internal standard solution.[6]

-

Add 750 µL of ice-cold acetonitrile to precipitate the proteins.[7]

-

Vortex the mixture for 1 minute and sonicate for 5 minutes in an ice bath.[7]

-

Centrifuge at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C.[7]

-

Collect the supernatant for LC-MS/MS analysis.[8]

-

2. Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT and is effective for removing lipids.

-

Protocol:

-

To 200 µL of serum, add the this compound internal standard.[6]

-

Add 1 mL of acetonitrile and mix.[9]

-

Add 2 mL of ethyl acetate, vortex for 2 minutes, and centrifuge for 10 minutes at 4300 rpm.[9]

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 55°C.[9]

-

Reconstitute the dried extract in a suitable solvent (e.g., 80 µL of 30:70 water:methanol) for injection into the LC-MS/MS system.[9]

-

3. Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and allows for pre-concentration of the analyte, leading to higher sensitivity.

-

Protocol:

-

Pre-treat the serum sample by protein precipitation as described above.

-

Condition a mixed-mode SPE cartridge with methanol and then water.

-

Load the supernatant from the protein precipitation step onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent to remove interferences.

-

Elute the T3 and the internal standard with an appropriate elution solvent (e.g., methanol with a small percentage of acid or base).

-

Evaporate the eluate and reconstitute for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Liquid Chromatography (LC)

Chromatographic separation is crucial to resolve T3 from its isomers, such as reverse T3 (rT3), which can have identical mass transitions.[9]

-

Column: A C18 or Phenyl-Hexyl column is commonly used. For example, a Thermo Scientific™ Accucore™ C18 (50 x 2.1 mm, 2.6 µm) can be employed.[6]

-

Mobile Phase: A gradient of water and methanol, both containing a small amount of acid (e.g., 0.1% acetic acid or formic acid), is typically used.[6]

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

Injection Volume: Typically 5-10 µL.[9]

Tandem Mass Spectrometry (MS/MS)

Detection is usually performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, which has been shown to be more sensitive than negative mode for T3.[6][10]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

Typical MRM Transitions:

-

T3: The specific precursor and product ions will need to be optimized on the specific mass spectrometer used.

-

This compound: The precursor ion will be shifted by +6 Da compared to T3, while the product ion may be the same or also shifted depending on the fragmentation pattern.

-

Quantitative Data Summary

The following tables summarize typical quantitative performance data from various studies.

Table 1: Linearity and Sensitivity

| Parameter | Typical Value | Reference |

| Linearity Range (T3) | 2 - 400 pg/mL | [9] |

| 1 - 500 ng/mL | [1] | |

| 0.498 - 5.621 ng/mL | [11] | |

| Coefficient of Determination (R²) | > 0.99 | [1][9] |

| Limit of Detection (LOD) | 1.5 pg (on-column) | [1] |

| Limit of Quantification (LOQ) | 2 pg/mL | [9] |

Table 2: Precision and Accuracy

| Parameter | Typical Value | Reference |

| Intra-assay Precision (%CV) | < 10% | [6] |

| Inter-assay Precision (%CV) | < 10% | [6][10] |

| Accuracy (% Recovery) | 81.3 - 111.9% | [1] |

| 98.9 - 99.4% | [12] |

Thyroid Hormone Signaling Pathway

The accurate quantification of T3 is critical for understanding its role in cellular signaling. T3 exerts its effects primarily by binding to nuclear thyroid hormone receptors (TRs), which then regulate gene expression.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantification of T3 in biological matrices. This approach overcomes the limitations of traditional methods like immunoassays, which can suffer from cross-reactivity and matrix effects. The detailed protocols and performance data presented in this guide offer a solid foundation for researchers and drug development professionals to establish and validate reliable T3 quantification assays in their laboratories.

References

- 1. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Liothyronine-13C6 | CAS No- 1217843-81-6 | Simson Pharma Limited [simsonpharma.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Development and Validation of Total Levothyroxine and Total Liothyronine in Human Serum using Chemiluminescence Micro Particle Immunoassay and Its Application to Bioequivalence Study [article.innovationforever.com]

- 12. Development and evaluation of a reference measurement procedure for the determination of total 3,3',5-triiodothyronine in human serum using isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Liothyronine-13C6-1 certificate of analysis and product specifications

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Liothyronine-13C6-1, including its product specifications, a representative certificate of analysis, detailed experimental protocols for its characterization, and an exploration of its role in cellular signaling pathways.

This compound is a stable isotope-labeled version of Liothyronine (T3), a potent agonist of thyroid hormone receptors TRα and TRβ.[1][2] The incorporation of six carbon-13 atoms provides a distinct mass shift, making it an invaluable tool for a variety of research applications, particularly as an internal standard in quantitative analyses by mass spectrometry.

Product Specifications and Certificate of Analysis

The following tables summarize the typical product specifications and a representative certificate of analysis for this compound. These values are compiled from various commercial suppliers and published analytical data.

Product Specifications

| Parameter | Specification |

| Chemical Name | 3,3',5-Triiodo-L-thyronine-13C6-1 |

| Synonyms | T3-13C6-1 |

| CAS Number | 1213431-76-5 |

| Molecular Formula | C₉¹³C₆H₁₂I₃NO₄ |

| Molecular Weight | Approximately 657.9 g/mol |

| Purity | ≥98% |

| Isotopic Enrichment | ≥99 atom % ¹³C |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

| Storage | -20°C for long-term storage |

Representative Certificate of Analysis

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Identity (¹H-NMR) | Conforms to structure | Conforms | Nuclear Magnetic Resonance |

| Identity (Mass Spec) | Conforms to expected mass | Conforms | Mass Spectrometry |

| Purity (HPLC) | ≥98.0% | 99.5% | High-Performance Liquid Chromatography |

| Isotopic Purity | ≥99 atom % ¹³C | 99.7% | Mass Spectrometry |

| Residual Solvents | Meets USP <467> limits | Conforms | Gas Chromatography |

| Water Content (Karl Fischer) | ≤1.0% | 0.2% | Karl Fischer Titration |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize this compound are outlined below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A reversed-phase HPLC method is commonly employed to assess the purity of Liothyronine and its analogs.[3][4][5][6]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV absorbance at 225 nm.

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., a mixture of mobile phase components). The sample is injected onto the column, and the elution profile is monitored. The purity is determined by calculating the area of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a critical tool for confirming the identity and determining the isotopic enrichment of this compound.[7][8][9][10]

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

-

Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z is compared to the theoretical m/z of this compound.

-

Procedure for Isotopic Purity: The relative intensities of the mass isotopologues are measured. The isotopic purity is calculated based on the abundance of the M+6 peak (corresponding to the fully ¹³C-labeled molecule) relative to the other isotopic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of this compound, confirming the identity and position of the isotopic labels.[11][12]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or Methanol-d₄.

-

Experiments:

-

¹H-NMR: Provides information about the proton environment in the molecule. The spectrum is compared to that of unlabeled Liothyronine to confirm the overall structure.

-

¹³C-NMR: Directly observes the carbon-13 nuclei. The spectrum will show enhanced signals for the labeled positions, confirming the location of the isotopic enrichment.

-

Signaling Pathways of Liothyronine

Liothyronine exerts its biological effects through both genomic and non-genomic signaling pathways.[13][14][15][16]

Genomic Signaling Pathway

The genomic pathway involves the direct regulation of gene expression by Liothyronine.

Caption: Genomic signaling pathway of Liothyronine (T3).

Non-Genomic Signaling Pathway

Liothyronine can also initiate rapid cellular responses through pathways that do not directly involve gene transcription.[13][14][17]

Caption: Non-genomic signaling pathway of Liothyronine (T3).

Conclusion

This compound is a critical tool for researchers in endocrinology, drug metabolism, and clinical diagnostics. Its well-defined chemical and isotopic properties, verified through rigorous analytical methods, ensure its reliability as an internal standard and tracer. Understanding its mechanisms of action through both genomic and non-genomic pathways provides a crucial context for its application in studying thyroid hormone function and related diseases.

References

- 1. This compound - Immunomart [immunomart.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. saspublishers.com [saspublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. The separation and determination of liothyronine and levothyroxine in tablets by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of an HPLC Method for the Determination of Levothyroxine Applied to Four Different Preparations [jonuns.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. japsonline.com [japsonline.com]

- 9. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimized Mass Spectrometry Detection of Thyroid Hormones and Polar Metabolites in Rodent Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liothyronine sodium(55-06-1) 13C NMR spectrum [chemicalbook.com]

- 12. 1H and 13C NMR relaxation studies of molecular dynamics of the thyroid hormones thyroxine, 3,5,3'-triiodothyronine, and 3,5-diiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thyroid Hormone Action by Genomic and Nongenomic Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. endocrine-abstracts.org [endocrine-abstracts.org]

- 15. Genomic and Nongenomic Actions of Thyroid Hormones | Oncohema Key [oncohemakey.com]

- 16. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nongenomic signaling pathways triggered by thyroid hormones and their metabolite 3-iodothyronamine on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Liothyronine-13C6-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Liothyronine-13C6-1, a stable isotope-labeled form of the potent thyroid hormone, liothyronine (T3). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of this compound for research applications. This document outlines the known hazards, proper handling procedures, storage requirements, and emergency protocols. Furthermore, it details a representative experimental workflow for its use as an internal standard in quantitative analysis and illustrates the relevant biological signaling pathway.

Compound Identification and Properties

This compound is a synthetic form of the thyroid hormone triiodothyronine (T3) in which six carbon atoms on the thyronine backbone have been replaced with the stable isotope carbon-13. This isotopic labeling makes it an invaluable tool in metabolic research, particularly as an internal standard for mass spectrometry-based quantification of endogenous liothyronine.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₉¹³C₆H₁₂I₃NO₄ |

| Molecular Weight | Approximately 656.93 g/mol |

| CAS Number | 1213431-76-5 |

| Appearance | Solid (form may vary) |

| Solubility | Soluble in DMSO |

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] It is essential to handle this compound with appropriate personal protective equipment and in a controlled laboratory environment.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Precautionary Measures

To mitigate the risks associated with this compound, the following precautionary measures should be strictly followed:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash hands and any exposed skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

Handling and Storage

Proper handling and storage are vital to maintain the stability and integrity of this compound, as well as to ensure the safety of laboratory personnel.

Handling

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.[1]

Storage

-

Temperature: Store in a tightly sealed container in a cool, well-ventilated area. For long-term storage as a solution, -20°C is recommended.[1]

-

Light and Moisture: Protect from direct sunlight and moisture.

-

Incompatibilities: Keep away from strong oxidizing agents.

Table 3: Storage and Stability of this compound

| Condition | Recommended Temperature | Duration |

| Solid Form | Cool, dry place | Refer to manufacturer's specifications |

| Solution | -20°C | Up to 2 years |

| Shipping | Room Temperature | Less than 2 weeks |

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid should be administered.

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |

Experimental Protocols: Use as an Internal Standard

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of endogenous liothyronine in biological matrices. The following is a representative workflow.

Sample Preparation

-

Spiking: A known concentration of this compound is spiked into the biological sample (e.g., serum, plasma, tissue homogenate) at the beginning of the sample preparation process.

-

Protein Precipitation: Proteins in the sample are precipitated using a solvent such as methanol or acetonitrile.

-

Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant, containing the analyte and the internal standard, is collected for analysis.

-

Evaporation and Reconstitution: The supernatant may be evaporated to dryness and reconstituted in a mobile phase-compatible solvent to concentrate the sample.

LC-MS/MS Analysis

-

Chromatographic Separation: The reconstituted sample is injected into an LC system. The analyte (liothyronine) and the internal standard (this compound) are separated from other matrix components on a suitable analytical column.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both liothyronine and this compound.

-

Quantification: The peak area ratio of the analyte to the internal standard is calculated. This ratio is used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Caption: A representative experimental workflow for the quantification of liothyronine using this compound as an internal standard.

Biological Context: Thyroid Hormone Signaling Pathway

Liothyronine (T3) is the biologically active form of thyroid hormone and exerts its effects by binding to nuclear thyroid hormone receptors (TRs). This compound, being chemically identical to endogenous T3 apart from its isotopic composition, is expected to follow the same signaling cascade.

T3 enters the cell and binds to TRs, which are located in the nucleus. The T3-TR complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to a wide range of physiological effects, including regulation of metabolism, growth, and development.

Caption: Simplified diagram of the nuclear-initiated thyroid hormone (T3) signaling pathway.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Avoid release to the environment.

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound and effectively utilize it in their research endeavors.

References

Methodological & Application

Application Note: Quantitative Analysis of Triiodothyronine (T3) in Human Serum using Liothyronine-¹³C₆ by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Triiodothyronine (T3) is a crucial thyroid hormone that plays a vital role in regulating metabolism, growth, and development.[1][2] Accurate and sensitive quantification of T3 in biological matrices is essential for clinical research and drug development. While immunoassays have traditionally been used for T3 measurement, they can be limited by issues of cross-reactivity and interference.[1][3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity for the quantification of thyroid hormones.[3][4] This application note details a robust and reliable LC-MS/MS method for the quantitative analysis of T3 in human serum, employing a stable isotope-labeled internal standard, Liothyronine-¹³C₆, to ensure accuracy and precision.[5][6]

The use of a ¹³C-labeled internal standard like Liothyronine-¹³C₆ is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.[6] This method involves a straightforward sample preparation procedure, followed by rapid and selective LC-MS/MS analysis.

Experimental

Materials and Reagents

-

Liothyronine (T3) standard

-

Liothyronine-¹³C₆ (Internal Standard, IS)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Acetic Acid, LC-MS grade

-

Human serum (thyroid-depleted serum for calibration curve)[7][8]

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS)

-

Analytical column (e.g., C18, 50 x 2.1 mm, 2.6 µm)[7]

-

Microcentrifuge

-

Vortex mixer

-

Nitrogen evaporator

Sample Preparation: Protein Precipitation

A simple and effective protein precipitation method is employed for sample cleanup.[7][8]

-

To 200 µL of serum sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of Liothyronine-¹³C₆ internal standard working solution.

-

Vortex the mixture for 1 minute to precipitate proteins.[7][8]

-

Transfer the supernatant to a clean tube.

-

The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable mobile phase for analysis.[7]

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| HPLC System | A suitable binary pump HPLC system |

| Column | Accucore C18, 50 x 2.1 mm, 2.6 µm or equivalent[7] |

| Column Temperature | 50 °C[7] |

| Mobile Phase A | 0.1% Acetic Acid in Water[7] |

| Mobile Phase B | Methanol[7] |

| Flow Rate | 0.5 mL/min[7] |

| Injection Volume | 20 µL[7] |

| Gradient | As described in the table below |

Gradient Elution Program [7]

| Time (min) | %A | %B |

| 0.0 | 60 | 40 |

| 0.5 | 60 | 40 |

| 4.5 | 2 | 98 |

| 5.0 | 2 | 98 |

| 5.1 | 60 | 40 |

| 6.0 | 60 | 40 |

Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Selected Reaction Monitoring (SRM) |

| SRM Transitions | See table below |

SRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Liothyronine (T3) | 651.8 | 605.8 |

| Liothyronine-¹³C₆ | 657.8 | 611.8 |

Note: The specific SRM transitions may need to be optimized for the instrument used.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of this LC-MS/MS method for the analysis of T3.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (pg/mL) | R² |

| T3 | 1 - 10000 | >0.98[8] |

Table 2: Lower Limits of Detection and Quantification

| Analyte | LLOD (pg/mL) | LLOQ (pg/mL) |

| T3 | In the pg/mL range[8] | In the pg/mL range[8] |

Table 3: Precision and Accuracy

| Analyte | Concentration Level | Within-Run Precision (%CV) | Total Precision (%CV) | Accuracy (%) |

| T3 | Low QC | < 10%[7] | < 10%[7] | 90-110% |

| T3 | Mid QC | < 10%[7] | < 10%[7] | 90-110% |

| T3 | High QC | < 10%[7] | < 10%[7] | 90-110% |

Workflow Diagram

Caption: LC-MS/MS workflow for T3 analysis.

Conclusion

This application note presents a sensitive, specific, and reliable LC-MS/MS method for the quantification of triiodothyronine (T3) in human serum. The use of a stable isotope-labeled internal standard, Liothyronine-¹³C₆, ensures high accuracy and precision. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for clinical research and drug development applications. The method demonstrates excellent linearity, low limits of detection and quantification, and acceptable precision and accuracy.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. Online SPE/LC-MS Method for the Rapid Analysis of Thyroid Hormones in Plasma [sigmaaldrich.com]

- 3. LC-MS analysis of thyroid hormones in human serum | Separation Science [sepscience.com]

- 4. learning.sepscience.com [learning.sepscience.com]

- 5. Quantification of triiodothyronine and thyroxine in rat serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Home - Cerilliant [cerilliant.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Quantification of Serum Liothyronine (T3) using Liothyronine-¹³C₆ Internal Standard by LC-MS/MS

Introduction

Liothyronine (T3) is a crucial thyroid hormone that regulates numerous metabolic processes, including growth, development, and metabolism.[1] Accurate measurement of T3 levels in serum is vital for the diagnosis and management of thyroid disorders.[2] While immunoassays have traditionally been used for this purpose, they can suffer from a lack of specificity and interference.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a more accurate and specific method for the quantification of thyroid hormones.[1][2][3]

The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification with LC-MS/MS, as it compensates for variations in sample preparation and matrix effects.[2] Liothyronine-¹³C₆ is an ideal internal standard for T3 analysis due to its chemical similarity to the analyte and its distinct mass, which prevents isotopic interference.[2] This application note provides a detailed protocol for the extraction and quantification of total T3 in human serum using Liothyronine-¹³C₆ as an internal standard with an LC-MS/MS system.

Principle of the Method

The method employs a stable isotope dilution technique coupled with LC-MS/MS. A known amount of Liothyronine-¹³C₆ is added to serum samples, calibrators, and quality control samples. Following protein precipitation and extraction, the analyte and internal standard are separated chromatographically and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration of T3 in the sample.

Experimental Protocols

Materials and Reagents

-

Liothyronine (T3) certified reference material

-

Liothyronine-¹³C₆ Certified Spiking Solution®

-

Human serum (drug-free)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Analytical balance

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separation.[4]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Liothyronine and Liothyronine-¹³C₆ in methanol.

-

Working Standard Solutions: Serially dilute the Liothyronine stock solution with a methanol:water (1:1) mixture to prepare working standards for the calibration curve.

-

Internal Standard Spiking Solution: Dilute the Liothyronine-¹³C₆ stock solution with methanol to a final concentration of 10 ng/mL.[5]

Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific LC-MS/MS system used.

-

Aliquoting: Pipette 200 µL of serum sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.[4][6][7]

-

Internal Standard Addition: Add 20 µL of the 10 ng/mL Liothyronine-¹³C₆ internal standard spiking solution to each tube.[4][5]

-

Vortexing: Vortex the tubes for 10 seconds to ensure thorough mixing.

-

Protein Precipitation: Add 750 µL of ice-cold acetonitrile to each tube to precipitate the serum proteins.[4]

-

Vortexing and Sonication: Vortex the tubes for 20 seconds, followed by sonication for 5 minutes in an ice bath.[4]

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4][6][7]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in 200 µL of a 3:1 water and methanol mixture.[6][7]

-

Transfer to Vial: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[6][7]

LC-MS/MS Parameters

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).[4]

-

Mobile Phase A: Water with 0.1% formic acid.[4]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

-

Flow Rate: 0.3 mL/min.[4]

-

Injection Volume: 10 µL.[4]

-

Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is then ramped up to elute the analytes. An example gradient is as follows: 0-1 min 50-80% B; 1-4.5 min 80% B; 4.5-4.51 min 80-100% B; 4.51-6.50 min 100% B; followed by a re-equilibration step.[4]

-

-

Mass Spectrometry Conditions:

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing quality control samples at multiple concentration levels.

Table 1: Calibration Curve for Liothyronine Quantification

| Calibrator Level | Concentration (ng/mL) | Analyte/IS Peak Area Ratio |

| 1 | 0.3 | Example Data |

| 2 | 1.0 | Example Data |

| 3 | 5.0 | Example Data |

| 4 | 10.0 | Example Data |

| 5 | 25.0 | Example Data |

| 6 | 50.0 | Example Data |

| 7 | 100.0 | Example Data |

| Linearity (r²) | >0.99 |

Table 2: Accuracy and Precision of the Method

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| Low | 1.5 | Example Data | Example Data | <15% | <15% |

| Medium | 20.0 | Example Data | Example Data | <15% | <15% |

| High | 80.0 | Example Data | Example Data | <15% | <15% |

Visualizations

Caption: Experimental workflow for serum T3 quantification.

Caption: Logic of using an internal standard for quantification.

Caption: Simplified thyroid hormone signaling pathway.

References

- 1. Online SPE/LC-MS Method for the Rapid Analysis of Thyroid Hormones in Plasma [sigmaaldrich.com]

- 2. Home - Cerilliant [cerilliant.com]

- 3. LC-MS analysis of thyroid hormones in human serum | Separation Science [sepscience.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. japsonline.com [japsonline.com]

Application Note: High-Throughput and Robust Sample Preparation for T3 Analysis Using Liothyronine-¹³C₆-1 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triiodothyronine (T3) is a crucial thyroid hormone that regulates metabolism, growth, and development. Accurate quantification of T3 in biological matrices is essential for clinical diagnostics and pharmaceutical research. This application note details robust and reliable sample preparation techniques for the analysis of T3 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Liothyronine-¹³C₆-1 as an internal standard. The use of a stable isotope-labeled internal standard like Liothyronine-¹³C₆-1 is critical for correcting matrix effects and variabilities in sample processing and instrument response, ensuring high accuracy and precision.[1]

This document provides an overview of common sample preparation methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). A detailed protocol for a combined protein precipitation and liquid-liquid extraction method is provided, offering a balance of simplicity, efficiency, and cleanliness for routine T3 analysis in serum and plasma.

Overview of Sample Preparation Techniques

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. The most common methods for T3 analysis are Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

-

Protein Precipitation (PPT): This is a straightforward and widely used technique for removing proteins from biological samples.[2] It involves adding a precipitating agent, such as a solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid), to the sample.[2][3] This denatures and precipitates the proteins, which are then separated by centrifugation. While simple and fast, PPT may result in less clean extracts compared to other methods, potentially leading to higher matrix effects in LC-MS/MS analysis.

-

Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This technique is effective in removing salts, phospholipids, and other endogenous interferences. Common organic solvents for T3 extraction include ethyl acetate and methyl tert-butyl ether (MTBE).[4][5][6] LLE often provides cleaner extracts than PPT and can be optimized by adjusting the solvent polarity and pH.

-

Solid-Phase Extraction (SPE): SPE is a highly selective and effective technique for sample cleanup and concentration. It utilizes a solid sorbent material packed in a cartridge or well plate to retain the analyte of interest while interferences are washed away.[7][8][9] The analyte is then eluted with a small volume of a strong solvent. SPE can provide the cleanest extracts, minimizing matrix effects and improving assay sensitivity.[7][9] However, it is generally more time-consuming and costly than PPT or LLE.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the performance characteristics of the different sample preparation techniques for T3 analysis based on data from various studies.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Protein removal by denaturation and precipitation. | Separation based on differential solubility between two immiscible liquids. | Analyte retention on a solid sorbent followed by selective elution.[9] |

| Typical Recovery | Generally lower and more variable. | 81.3-111.9%[8] | High and reproducible recoveries.[7] |

| Matrix Effect | Can be significant due to co-precipitation of other components. | Moderate, can be minimized with appropriate solvent selection.[10] | Minimal, provides the cleanest extracts.[7] |